N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-11-4-5-12(18-6-3-7-23(18,19)20)8-14(11)16-24(21,22)13-9-15-17(2)10-13/h4-5,8-10,16H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHZVNZLRBKSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
It is known to interact with cdk2. The interaction likely involves the compound binding to the active site of CDK2, potentially inhibiting its activity and thus affecting cell cycle progression.
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell cycle regulation. By targeting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle progression. By inhibiting CDK2, the compound could cause cell cycle arrest, preventing cells from dividing and potentially leading to cell death.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-pyrazole-4-sulfonamide]
- Molecular Formula : C23H27N5O3S
- Molecular Weight : 453.557 g/mol
Structural Features
The compound features a pyrazole ring substituted with a sulfonamide group and an isothiazolidine moiety, which may contribute to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays using U937 cells indicated that these compounds can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, revealing promising candidates for further development .
Case Study: Antiproliferative Effects
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 15.2 | U937 |
| MR-S1-5 | 32.7 | U937 |
This table illustrates the varying potency of different derivatives against the same cell line, highlighting the importance of structural modifications in enhancing biological activity.
The mechanism by which this compound exerts its effects is multifaceted:
- Cell Cycle Regulation : The compound is believed to influence the G1-S transition of the cell cycle, promoting E2F transcriptional activity essential for DNA synthesis initiation .
- DNA Damage Response : It plays a role in the DNA damage checkpoint, preventing cells with damaged DNA from entering mitosis by regulating BRCA2 phosphorylation .
- Telomere Maintenance : The compound may also be involved in telomere repair mechanisms through phosphorylation of proteins like NBN .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole sulfonamides is closely linked to their structural features. Variations in side chains and functional groups can significantly affect their potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituent Effects : Aromatic and heteroaromatic substitutions enhance the biological activity of pyrazole derivatives.
- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining antiproliferative effects.
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazole derivatives indicates that modifications to the core structure can lead to varying degrees of biological efficacy.
| Compound Name | Structure Feature | Activity Level |
|---|---|---|
| Pyrazole A | Simple alkyl group | Low |
| Pyrazole B | Aromatic ring | Moderate |
| Pyrazole C | Sulfonamide group | High |
This table highlights how specific structural features correlate with biological activity levels.
Q & A
Q. Critical Parameters :
- Temperature: Maintain 25–30°C during sulfonamide coupling to prevent decomposition.
- Solvent Choice: DMF enhances solubility but requires thorough removal via vacuum distillation to avoid residual toxicity .
- Yield Optimization: Stoichiometric excess (1.1–1.2 equiv) of sulfonyl chloride improves reaction efficiency .
Basic Question: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify sulfonamide (-SO₂NH-) protons (δ 10.5–11.0 ppm) and isothiazolidine-dioxide ring protons (δ 3.5–4.5 ppm) .
- 2D NMR (COSY, HSQC) : Assign spatial correlations between pyrazole and aryl rings to confirm regiochemistry .
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column (acetonitrile/water, 70:30) with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass error .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or compound purity. To address this:
- Purity Validation : Re-analyze batches via HPLC and elemental analysis to rule out degradation or impurities .
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known sulfonamide inhibitors) .
- Replicate experiments under identical pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) conditions .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .
Advanced Question: What computational strategies are effective for predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the isothiazolidine ring .
- Validate docking poses with Molecular Dynamics (MD) simulations (GROMACS, 100 ns) to assess stability .
- QSAR Modeling :
- Build a dataset of IC₅₀ values and molecular descriptors (logP, polar surface area) to predict activity against related targets .
Basic Question: What analytical techniques are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition points .
- Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation products using LC-MS .
Advanced Question: How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic inhibition?
Methodological Answer:
- Enzyme Kinetics :
- Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Use Lineweaver-Burk plots to analyze substrate-enzyme-inhibitor interactions .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔH, ΔS) between the compound and target enzyme .
- Site-Directed Mutagenesis : Modify putative binding residues (e.g., His64 in carbonic anhydrase) to confirm critical interactions .
Advanced Question: What strategies mitigate crystallographic challenges in resolving the compound’s 3D structure?
Methodological Answer:
- Crystallization Optimization :
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data, critical for resolving sulfonamide torsion angles .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
Basic Question: What are the recommended storage conditions to maintain the compound’s long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
- Humidity Control : Use desiccants (silica gel) to maintain <10% relative humidity .
- Solvent Compatibility : For stock solutions, use anhydrous DMSO (sealed under nitrogen) to avoid water-induced degradation .
Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or Tween-80 (≤0.1%) to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare buffers at pH 8.0–8.5 to exploit sulfonamide ionization (-SO₂NH⁻) for improved solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in biological media .
Advanced Question: What are the best practices for validating target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
- Silencing/Overexpression : Use CRISPR-Cas9 to knock out the target gene and assess loss of compound activity .
- Fluorescent Probes : Design FITC-labeled analogs for confocal microscopy to visualize subcellular localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
